

Application Notes and Protocols for the HPLC Analysis of Enprofylline

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Compound of Interest

Compound Name: *Enprofylline*

Cat. No.: *B1671344*

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Introduction

Enprofylline is a xanthine derivative used as a bronchodilator in the management of asthma and chronic obstructive pulmonary disease (COPD).^[1] As with any active pharmaceutical ingredient (API), a reliable and robust analytical method is crucial for its quantification in bulk drug and finished dosage forms. This ensures the quality, safety, and efficacy of the final product. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of pharmaceuticals due to its high resolution, sensitivity, and specificity.

This document provides a detailed protocol for the development and validation of a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the determination of **enprofylline**. The method is designed to be accurate, precise, and specific for the quantification of **enprofylline**, even in the presence of its degradation products.

Signaling Pathway and Experimental Workflow

The development of a stability-indicating HPLC method involves a systematic workflow. The following diagram illustrates the key stages of this process, from initial method development to full validation and application.



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References

- 1. go.drugbank.com [go.drugbank.com]
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